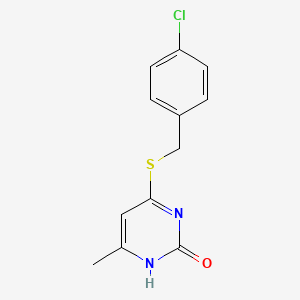

4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one

Description

4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one (compound 40 in referenced studies) is a pyrimidinone derivative with a benzylthio substituent at position 4 and a methyl group at position 4. Its synthesis involves reacting intermediate 33 under controlled conditions to yield the target compound in 37% yield . Key structural features include:

- IR spectral data: Absorption bands at 3363 cm⁻¹ (N-H stretch), 1679 cm⁻¹ (C=O stretch), and 1337 cm⁻¹ (SO₂ asymmetric stretch) .

- NMR data: Distinct signals at δ 2.20 ppm (CH₃), δ 4.34 ppm (SCH₂), and aromatic proton resonances between δ 7.30–8.89 ppm .

- Antifungal activity: Part of a benzenesulfonamide scaffold series designed to target fungal pathogens, with MIC values tested against Candida, Geotrichum, and Rhodotorula species .

The compound’s activity is attributed to the 4-chlorobenzylthio group, which optimizes electron-withdrawing effects and steric interactions at the target site .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-6-11(15-12(16)14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPNTUDCXBLARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one typically involves the reaction of 4-chlorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the chlorobenzylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Antifungal Activity

The structure-activity relationship (SAR) of 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides highlights the importance of substituents at position 2 of the benzenesulfonamide scaffold. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Antifungal Activity

Key Findings:

- Electron-withdrawing groups (e.g., Cl at para position) improve activity by enhancing electrophilic interactions with fungal enzymes .

- Bulkier substituents (e.g., CF₃ or CH₃ at para) increase MIC values due to steric hindrance and reduced membrane permeability .

- The benzylthio group itself is critical; replacing it with non-thioether linkers (e.g., alkyl chains) diminishes activity .

Broader Structural Analogues

Pyrimidinone Derivatives with Varied Substituents

- 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one (): Incorporates an amino group at position 6 and a 2-methylbenzylthio group. While structurally similar, the lack of a chlorine substituent and the presence of an amino group may alter its target specificity and pharmacokinetics .

- Thieno[2,3-d]pyrimidin-6(5H)-one derivatives (): Feature a fused thiophene ring, which modifies electronic properties.

Brominated Pyrimidinones ()

Compounds such as 5-(2-bromoacetyl)-4-(4-chlorophenyl)-3,4-dihydro-6-methylpyrimidin-2(1H)-one (2d) exhibit antimicrobial activity but differ in their substitution patterns (bromoacetyl vs. benzylthio). These derivatives highlight the versatility of the pyrimidinone core but lack direct SAR overlap with compound 40 .

Biological Activity

Overview

4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorobenzylthio group attached to a methylpyrimidinone core, which may confer unique chemical and biological properties. Research indicates its applications in various fields, particularly in drug development, where it is investigated for antimicrobial and anticancer properties.

This compound is synthesized through the reaction of 4-chlorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures. The compound's structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related pyrimidine derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activity .

Anticancer Properties

The compound has been explored for its potential as an anticancer agent. In vitro studies indicate that it can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased cancer cell apoptosis, particularly in breast cancer cells . The IC50 values for related compounds have been reported, with some showing comparable efficacy to established PARP inhibitors like Olaparib .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to active or allosteric sites, disrupting biochemical pathways crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the biological activity of pyrimidine derivatives:

- Inhibition of PARP Activity : A study evaluated the effects of various thiouracil amides on PARP1 activity, demonstrating that certain derivatives significantly inhibited enzyme function and induced apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of substituted pyrimidines, revealing that compounds with similar structural motifs effectively inhibited bacterial growth .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorobenzylthio)-6-methylpyrimidin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves refluxing 4-chlorobenzylthiol, ethyl acetoacetate, and urea in ethanol with glycine as a catalyst. Reaction time (2–6 hours), solvent polarity, and catalyst type (e.g., ZnCl₂ vs. amino acids) critically affect yield and purity. For instance, ZnCl₂ in a toluene/heptane mixture accelerates cyclization but may require post-reaction neutralization to isolate the product . Characterization via melting point, ¹H-NMR, and IR is essential to confirm structural integrity.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs for structure solution and refinement. For example, SHELXL refines atomic displacement parameters and validates bond lengths/angles against standard databases. If crystals are unavailable, advanced NMR techniques (e.g., 2D HSQC, HMBC) can confirm connectivity, while IR identifies functional groups like the pyrimidinone carbonyl (~1650–1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : Antimicrobial activity can be tested via broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Cytotoxicity screening using MTT assays on mammalian cell lines (e.g., HEK-293) ensures selectivity. Ensure proper controls (e.g., DMSO for solubility) and replicate experiments to address variability .

Advanced Research Questions

Q. How can computational methods guide the optimization of bioactivity in pyrimidinone derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-lipoxygenase or bacterial enzymes. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Pair computational data with SAR studies: modifying the chlorobenzylthio group’s substituents (e.g., electron-withdrawing groups) may enhance potency .

Q. What strategies resolve contradictions in crystallographic data for structurally similar pyrimidinones?

- Methodological Answer : If twinning or disorder complicates SC-XRD analysis, use SHELXD for dual-space structure solution or high-resolution synchrotron data. For ambiguous NMR signals, employ isotopic labeling (¹³C, ¹⁵N) or paramagnetic relaxation enhancement (PRE) experiments. Cross-validate with DFT-calculated chemical shifts .

Q. How do reaction mechanisms differ when using amino acid catalysts vs. Lewis acids in pyrimidinone synthesis?

- Methodological Answer : Amino acids (e.g., glycine) act as bifunctional catalysts, stabilizing intermediates via hydrogen bonding and electrostatic interactions. In contrast, Lewis acids (e.g., ZnCl₂) polarize carbonyl groups, accelerating nucleophilic attack. Monitor kinetics via in situ FTIR or LC-MS to identify rate-determining steps and intermediate lifetimes .

Q. What experimental design principles minimize bias in pharmacological data interpretation?

- Methodological Answer : Use randomized block designs for in vivo studies to control for confounding variables (e.g., animal weight, circadian rhythms). For in vitro assays, include blinded analysis and statistical power calculations (e.g., ANOVA with post-hoc Tukey tests). Address batch-to-batch compound variability via HPLC purity checks (>95%) .

Data Presentation Guidelines

- Synthesis Optimization : Tabulate yields, reaction times, and catalyst efficiencies (e.g., turnover frequency) .

- Crystallographic Data : Report R-factors, bond angles, and torsion angles with CIF files for reproducibility .

- Biological Activity : Include dose-response curves, IC₅₀ values, and selectivity indices (SI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.